molecular formula C21H23NO3S B2802663 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide CAS No. 1421468-00-9

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2802663
CAS No.: 1421468-00-9
M. Wt: 369.48
InChI Key: NSJGYTNKVCYQAJ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a naphthalene moiety linked to a benzenesulfonamide group via a hydroxypropyl chain

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound and there’s no available literature on its biological activity.

Safety and Hazards

As this is a novel compound, specific safety and hazard information is not available. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxypropyl intermediate, which is then coupled with the naphthalene and benzenesulfonamide moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide
  • N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide

Uniqueness

Compared to similar compounds, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-15-10-11-18(14-16(15)2)26(24,25)22-13-12-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14,21-23H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJGYTNKVCYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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